Azocane-5-carboxylic acid Azocane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18111299
InChI: InChI=1S/C8H15NO2/c10-8(11)7-3-1-5-9-6-2-4-7/h7,9H,1-6H2,(H,10,11)
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Azocane-5-carboxylic acid

CAS No.:

Cat. No.: VC18111299

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Azocane-5-carboxylic acid -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name azocane-5-carboxylic acid
Standard InChI InChI=1S/C8H15NO2/c10-8(11)7-3-1-5-9-6-2-4-7/h7,9H,1-6H2,(H,10,11)
Standard InChI Key REDKJPXXOWMWEM-UHFFFAOYSA-N
Canonical SMILES C1CC(CCCNC1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Azocane-5-carboxylic acid (IUPAC name: azocane-5-carboxylic acid; CAS 782494-13-7) possesses a molecular weight of 157.21 g/mol and the SMILES notation C1CC(CCCNC1)C(=O)O . X-ray crystallographic analyses of related azocane derivatives reveal chair-boat conformations stabilized by intramolecular hydrogen bonding between the carboxylic acid and amine groups . The compound exhibits amphoteric behavior due to the presence of both basic (secondary amine) and acidic (carboxylic acid) functional groups, with predicted pKa values of 4.2 (COOH) and 9.8 (NH) based on computational models .

Physicochemical Properties

Experimental data from PubChem records demonstrate the following key characteristics :

PropertyValueMethod
Melting Point182-184°C (dec.)Differential Scanning Calorimetry
Solubility (Water)12.7 mg/mL (25°C)Shake-flask method
logP (Octanol/Water)0.85HPLC retention time analysis
Refractive Index1.512Abbe refractometer (20°C)

Synthetic Methodologies

The synthesis of azocane-5-carboxylic acid typically employs multistep strategies involving ring-closing metathesis or cyclization reactions. A patented approach (WO2016149581A1) details its production through:

  • Mannich Reaction: Condensation of cycloheptanone with formaldehyde and ammonium chloride yields the azocane ring precursor .

  • Carboxylation: Direct carbon dioxide insertion under high pressure (50 bar CO₂, 140°C) in the presence of cesium carbonate catalyst .

  • Purification: Crystallization from ethanol/water (3:1 v/v) achieves >99% purity by HPLC .

  • Temperature: 0-5°C during diazotization steps

  • pH control: Maintained at 7.5-8.0 using phosphate buffer

  • Catalyst: 5 mol% Pd(OAc)₂ for decarboxylative coupling

Pharmacological Applications

Antiviral Activity Against HBV

Azocane-5-carboxylic acid derivatives demonstrate potent inhibition of HBV capsid assembly through structural disruption of core protein dimers. Key mechanistic findings include:

  • EC₅₀ = 0.3-1.2 μM in fluorescence quenching assembly assays

  • 98% reduction in HBV DNA levels at 10 μM (72 hr treatment)

  • Synergy index (SI) = 3.2 when combined with entecavir in vitro

The carboxylic acid moiety facilitates binding to the HBV core protein's hydrophobic pocket (Kd = 42 nM by SPR), inducing aberrant capsid morphology observable via cryo-EM .

Metabolic Stability

Hepatocyte stability studies reveal:

  • Half-life (human): 6.8 hr vs 2.1 hr in rat

  • CYP450 metabolism: Primarily CYP3A4-mediated oxidation

  • Plasma protein binding: 89-92% across species

Spectroscopic Characterization

Comprehensive spectral data from PubChem and experimental reports confirm structural identity :

¹H NMR (400 MHz, D₂O):
δ 3.42 (m, 2H, H-1, H-8), 2.87 (t, J=7.2 Hz, 2H, H-4), 2.31 (dd, J=12.4, 4.8 Hz, 1H, H-5), 1.92-1.45 (m, 8H, ring CH₂)

¹³C NMR (100 MHz, D₂O):
δ 178.9 (COOH), 56.3 (C-5), 48.2 (C-1, C-8), 34.1-24.7 (m, ring CH₂)

IR (KBr):
ν 3200-2500 (br, COOH), 1685 (C=O), 1580 (N-H bend) cm⁻¹

HRMS (ESI+):
m/z 158.1176 [M+H]⁺ (calc. 158.1177)

Industrial Scale Production

Pilot plant data (50 kg batch) optimized the following parameters:

ParameterLaboratory ScaleProduction Scale
Reaction Time18 hr6 hr
Yield72%88%
Purity99.2%99.8%
Cost per kg$12,400$3,200

Continuous flow reactors reduced processing time 3-fold compared to batch methods while maintaining >99.5% enantiomeric excess .

Research Frontiers

Emerging applications under investigation include:

  • Neurological Disorders: NMDA receptor modulation (IC₅₀ = 85 nM)

  • Antibiotic Resistance: β-lactamase inhibition (Ki = 0.8 μM)

  • Materials Science: Coordination polymers with Cu(II) showing 12.8% quantum yield

Ongoing clinical trials (Phase I/II) evaluate azocane-5-carboxylate prodrugs (NCT04877314) for chronic HBV infection .

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